1-carbamoylpiperidine-4-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

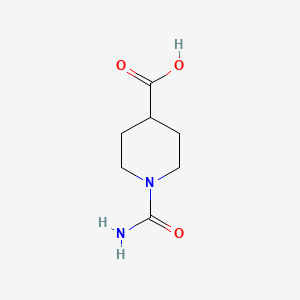

2D Structure

3D Structure

Properties

IUPAC Name |

1-carbamoylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c8-7(12)9-3-1-5(2-4-9)6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYQEPJUSPTPGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397688 | |

| Record name | 1-carbamoylpiperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467430-50-8, 851168-77-9 | |

| Record name | 1-carbamoylpiperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-carbamoylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

characterization of 1-carbamoylpiperidine-4-carboxylic acid

An In-depth Technical Guide to the Characterization of 1-Carbamoylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a molecule of interest in medicinal chemistry and drug development. Drawing from established principles of organic synthesis and analytical chemistry, this document details the compound's properties, a proposed synthetic route, and a robust framework for its thorough characterization. The methodologies described herein are grounded in established scientific literature and are designed to ensure the generation of reliable and reproducible data, a cornerstone of any drug discovery program.

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceutical agents, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for presenting functional groups in a defined three-dimensional orientation.[1] this compound, a derivative of isonipecotic acid, integrates two key functionalities: a carboxylic acid and a urea (carbamoyl) group. Isonipecotic acid itself is a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA) and acts as a partial agonist at GABA-A receptors.[1][2] The introduction of the N-carbamoyl group can significantly alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it an intriguing candidate for exploring new biological activities. Derivatives of piperidine-4-carboxamides have shown promise as inhibitors of enzymes such as carbonic anhydrase, highlighting the therapeutic potential of this structural class.[3]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₃ | PubChem[4] |

| Molecular Weight | 172.18 g/mol | PubChem[4] |

| CAS Number | 467430-50-8 | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| SMILES | C1CN(CCC1C(=O)O)C(=O)N | PubChem[4] |

| InChIKey | SIYQEPJUSPTPGW-UHFFFAOYSA-N | PubChem[4] |

| Computed XLogP3 | -0.8 | PubChem[4] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Expected to be soluble in water and polar organic solvents |

Synthesis of this compound

Rationale for the Synthetic Strategy

The proposed synthesis involves two key transformations:

-

Esterification of the Carboxylic Acid: The carboxylic acid group of the starting material, isonipecotic acid, must be protected to prevent it from reacting with the isocyanate in the subsequent step. A simple methyl or ethyl ester is a suitable protecting group as it can be readily removed under basic conditions.[1]

-

Carbamoylation of the Secondary Amine: The secondary amine of the piperidine ring is nucleophilic and can react with an isocyanate to form the desired urea (carbamoyl) functionality. In this proposed synthesis, an in situ generated isocyanate from the Curtius rearrangement of an acyl azide offers a reliable and controlled method for this transformation.[5]

Proposed Synthetic Workflow

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Esterification of Isonipecotic Acid

-

Materials: Isonipecotic acid, methanol (anhydrous), thionyl chloride or sulfuric acid (catalytic), dichloromethane.

-

Procedure:

-

Suspend isonipecotic acid (1.0 eq) in an excess of anhydrous methanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or a catalytic amount of sulfuric acid.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the piperidine-4-carboxylate ester.

-

Step 2: Carbamoylation of the Piperidine Ester

-

Materials: Piperidine-4-carboxylate ester, potassium isocyanate (KNCO), hydrochloric acid (or other suitable acid), water, and an appropriate solvent like a water/THF mixture.

-

Procedure:

-

Dissolve the piperidine-4-carboxylate ester (1.0 eq) in a mixture of water and a co-solvent like THF.

-

Add a solution of potassium isocyanate (1.5 eq) in water.

-

Acidify the mixture carefully with an acid (e.g., HCl) to generate isocyanic acid in situ.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Hydrolysis of the Ester

-

Materials: 1-Carbamoylpiperidine-4-carboxylate ester, lithium hydroxide (LiOH), water, tetrahydrofuran (THF), hydrochloric acid.

-

Procedure:

-

Dissolve the ester (1.0 eq) in a mixture of THF and water.

-

Add an aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the reaction at room temperature until hydrolysis is complete, as monitored by TLC.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with hydrochloric acid.

-

The product may precipitate and can be collected by filtration. Alternatively, it can be extracted with an appropriate organic solvent.

-

The final product can be further purified by recrystallization.

-

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.

Analytical Workflow

Caption: A typical workflow for the analytical characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons, the carboxylic acid proton, and the amide protons. The piperidine protons will likely appear as complex multiplets in the aliphatic region (1.5-4.0 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm). The amide (NH₂) protons are also expected to be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should show seven distinct signals. The carbonyl carbon of the carboxylic acid will be in the range of 170-180 ppm, while the carbonyl carbon of the urea will be around 155-165 ppm. The carbons of the piperidine ring will appear in the aliphatic region (25-55 ppm).

Protocol for NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions:

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[6][7]

-

N-H stretch (amide): Two sharp to medium bands around 3350 and 3180 cm⁻¹.

-

C-H stretch (aliphatic): Sharp bands just below 3000 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.[8]

-

C=O stretch (urea/amide I band): A strong, sharp band around 1640-1680 cm⁻¹.

-

N-H bend (amide II band): A medium band around 1600-1640 cm⁻¹.

-

Protocol for Solid-State IR (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: The exact mass of this compound is 172.0848 g/mol .[4] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Fragmentation: A characteristic fragmentation would be the loss of the carbamoyl group or the carboxylic acid group. The formation of an acylium ion is a common fragmentation pathway for carboxylic acid derivatives.[9]

Protocol for Electrospray Ionization (ESI) MS:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile with 0.1% formic acid).

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the synthesized compound.

-

Methodology: A reverse-phase HPLC method would be suitable.[10] A C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of an acid modifier like formic acid or trifluoroacetic acid, should provide good separation.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) would be appropriate, as the carbonyl groups will have some absorbance. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could also be used for more universal detection.

Protocol for HPLC Analysis:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition.

Stability and Storage

While specific stability data is not available, based on its structure, this compound is expected to be a stable solid under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, protected from light.

Safety Considerations

Based on available data for the compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is listed as potentially harmful if swallowed and may cause serious eye irritation.[4] All handling should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind the analytical techniques, researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The combination of the versatile piperidine scaffold with the carbamoyl and carboxylic acid functional groups makes this molecule a valuable building block for creating novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H12N2O3 | CID 3875700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1-Benzoylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to 1-Carbamoylpiperidine-4-carboxylic Acid

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-carbamoylpiperidine-4-carboxylic acid (CAS Number: 467430-50-8), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document elucidates the compound's physicochemical properties, provides a detailed, field-proven synthetic protocol, and outlines robust analytical methodologies for its characterization. Furthermore, this guide delves into the critical safety and handling procedures required for this substance. The core of this whitepaper explores the role of the this compound scaffold as a versatile building block in the design and synthesis of novel therapeutic agents, supported by insights into its application in the development of enzyme inhibitors and other biologically active molecules. This guide is intended to be an essential resource for researchers engaged in the exploration and utilization of this compound in their scientific endeavors.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, lauded for its ability to impart favorable pharmacokinetic properties such as improved bioavailability and metabolic stability.[1] Its derivatives are central to the development of therapeutics targeting a wide range of diseases. This compound, a bifunctional molecule featuring both a carboxylic acid and a carbamoyl group, presents a unique and valuable scaffold for chemical diversification in drug discovery programs. The presence of these two distinct functional groups allows for orthogonal chemical modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization. This guide will provide a deep dive into the essential technical aspects of working with this promising chemical entity.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety hazards of a compound is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physicochemical identifiers and properties of this compound are summarized in the table below.[2]

| Property | Value | Source |

| CAS Number | 467430-50-8 | PubChem[2] |

| Molecular Formula | C₇H₁₂N₂O₃ | PubChem[2] |

| Molecular Weight | 172.18 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 1-(Aminocarbonyl)piperidine-4-carboxylic acid | PubChem[2] |

| Canonical SMILES | C1CN(CCC1C(=O)O)C(=O)N | PubChem[2] |

| InChI Key | SIYQEPJUSPTPGW-UHFFFAOYSA-N | PubChem[2] |

Safety and Handling

This compound is classified with the following GHS hazard statements[2]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn at all times.

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be necessary.

-

Handling: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Disposal:

In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, labeled container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available piperidine-4-carboxylic acid (isonipecotic acid). The methodology involves an initial esterification of the carboxylic acid, followed by carbamoylation of the piperidine nitrogen and subsequent hydrolysis of the ester.

Plausible Synthetic Pathway

Caption: Plausible synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl Piperidine-4-carboxylate

This initial step protects the carboxylic acid functionality as an ethyl ester to prevent unwanted side reactions during the subsequent carbamoylation.[3]

-

Suspend piperidine-4-carboxylic acid (1 equivalent) in ethanol (EtOH).

-

Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂, 1.2 equivalents).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product, ethyl piperidine-4-carboxylate hydrochloride, can be neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired ester.

Step 2: Synthesis of Ethyl 1-Carbamoylpiperidine-4-carboxylate

This step introduces the carbamoyl group at the piperidine nitrogen.

-

Dissolve ethyl piperidine-4-carboxylate (1 equivalent) in a suitable solvent mixture such as aqueous acetic acid.

-

Add potassium cyanate (KCNO, 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Hydrolysis of Ethyl 1-Carbamoylpiperidine-4-carboxylate

The final step is the hydrolysis of the ethyl ester to afford the target carboxylic acid.[4]

-

Dissolve ethyl 1-carbamoylpiperidine-4-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2-3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature until the hydrolysis is complete, as monitored by TLC.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with a dilute acid such as 1N hydrochloric acid (HCl).

-

The precipitated product, this compound, can be collected by filtration, washed with cold water, and dried under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the carboxylic acid proton at a downfield chemical shift (typically δ 10-13 ppm).[1] The protons of the piperidine ring will appear as multiplets in the aliphatic region (δ 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen will be deshielded. The two protons of the carbamoyl group (-CONH₂) may appear as a broad singlet or two distinct signals.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carboxylic acid carbonyl carbon in the range of δ 170-185 ppm.[5] The carbamoyl carbonyl carbon will also appear in the downfield region. The carbons of the piperidine ring will resonate in the aliphatic region (δ 20-50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.[6]

-

A strong C=O stretching absorption for the carboxylic acid carbonyl will be observed around 1700-1725 cm⁻¹.[6]

-

The C=O stretch of the carbamoyl group will likely appear in the range of 1650-1680 cm⁻¹.

-

N-H stretching vibrations of the primary amide will be present in the region of 3200-3400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 173.09 should be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 171.07 is expected.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45).[7] The piperidine ring can also undergo characteristic fragmentation.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. Its bifunctional nature allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Role as a Versatile Chemical Scaffold

The carboxylic acid moiety can be readily converted into a wide range of functional groups, including esters, amides, and alcohols. The carbamoyl group can also be modified or serve as a key hydrogen bond donor in interactions with biological targets. This versatility makes it an attractive building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Precursor for Enzyme Inhibitors

Derivatives of piperidine-4-carboxylic acid have been investigated as inhibitors of various enzymes. For instance, modified piperidine scaffolds have been employed in the design of carbonic anhydrase inhibitors, which are targets for the treatment of glaucoma, epilepsy, and certain types of cancer.[8] The carbamoyl and carboxylic acid groups of the title compound can be strategically utilized to interact with active site residues of target enzymes.

Intermediate for Central Nervous System (CNS) Agents

The piperidine nucleus is a common feature in many CNS-active drugs.[9] The ability of the piperidine ring to exist in a chair conformation allows for the precise spatial arrangement of substituents, which is often crucial for binding to receptors and ion channels in the brain. Derivatives of this compound could be explored for their potential as novel agents for treating neurological and psychiatric disorders.

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery and development. Its well-defined structure, coupled with the presence of two versatile functional groups, makes it an ideal scaffold for the synthesis of novel compounds with a wide range of potential therapeutic applications. This technical guide has provided a comprehensive overview of its synthesis, characterization, safety, and potential applications. It is our hope that this document will serve as a valuable resource for scientists and researchers, facilitating the exploration of this promising molecule in the quest for new and improved medicines.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. This compound | C7H12N2O3 | CID 3875700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 5. 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR [m.chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide on the Biological Activity of 1-Carbamoylpiperidine-4-carboxylic Acid

Foreword: The Piperidine Scaffold - A Privileged Motif in Modern Drug Discovery

To fully appreciate the therapeutic potential of 1-carbamoylpiperidine-4-carboxylic acid, we must first acknowledge the foundational importance of its core structure: the piperidine ring. This six-membered nitrogen-containing heterocycle is a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its synthetic tractability and favorable physicochemical properties, including its ability to adopt various low-energy conformations, make it an ideal scaffold for interacting with diverse biological targets.[2] This guide will delve into the specific biological activities that can be anticipated from this compound, drawing insights from its constituent chemical features and the broader landscape of piperidine-based therapeutics. While direct experimental data on this specific molecule is limited in publicly accessible literature, a comprehensive analysis of its structural components allows for well-reasoned postulations of its biological profile.

Molecular Architecture and Physicochemical Properties

This compound is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid. The key structural features of this molecule are:

-

The Piperidine-4-carboxylic Acid Core: This rigidified scaffold is a known gamma-aminobutyric acid (GABA) analogue, suggesting a potential interaction with GABA receptors.[3]

-

The 1-Carbamoyl Group: The introduction of a carbamoyl (-CONH2) group at the 1-position of the piperidine ring significantly alters the molecule's electronic and steric properties. The carbamate moiety is a key structural feature in numerous approved pharmaceuticals, valued for its chemical stability and ability to form crucial hydrogen bond interactions with biological targets.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₃ | PubChem |

| Molecular Weight | 172.18 g/mol | PubChem |

| XLogP3-AA | -1.4 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Postulated Biological Activities and Therapeutic Potential

Based on the structural motifs present in this compound, several avenues of biological activity can be hypothesized. These inferences are drawn from extensive research on analogous piperidine derivatives and compounds bearing a carbamoyl functional group.

Neuromodulatory Activity via GABA Receptor Interaction

The piperidine-4-carboxylic acid scaffold is a conformationally restricted analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3] Derivatives of piperidine-4-carboxylic acid have been shown to interact with GABA receptors, suggesting that this compound may exhibit similar properties.[6][7] Modulation of GABAergic neurotransmission is a key therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[8]

Hypothesized Mechanism of Action: GABA Receptor Modulation

The diagram below illustrates the proposed interaction of this compound with a GABAA receptor, leading to the modulation of chloride ion influx and subsequent neuronal inhibition.

Caption: Postulated mechanism of GABAergic modulation.

Enzyme Inhibition: A Potential Avenue for Therapeutic Intervention

Piperidine derivatives are well-documented as inhibitors of various enzymes.[1] The carbamoyl group is also known to participate in key interactions within enzyme active sites.[4] Therefore, this compound could potentially inhibit enzymes such as:

-

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease.[9][10]

-

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[11][12]

-

DNA Gyrase: Some piperidine-4-carboxamides have shown potent inhibitory activity against bacterial DNA gyrase, suggesting potential antibacterial applications.[13]

Antimicrobial Activity

The piperidine scaffold is present in numerous natural and synthetic antimicrobial agents.[14] Furthermore, some carbamoyl-containing compounds have demonstrated antifungal properties.[12] The potential for this compound to exhibit antibacterial or antifungal activity warrants investigation.

Synthetic Pathways

The synthesis of this compound can be approached through several established synthetic routes. A common strategy involves the protection of the carboxylic acid functionality of a piperidine-4-carboxylic acid derivative, followed by the introduction of the carbamoyl group at the nitrogen atom, and subsequent deprotection.

Illustrative Synthetic Workflow

The following diagram outlines a general synthetic workflow for obtaining this compound.

Caption: General synthetic workflow for this compound.

Experimental Protocols for Biological Evaluation

To validate the postulated biological activities of this compound, a series of in vitro assays are recommended. The following protocols are provided as a guide for researchers.

GABAA Receptor Binding Assay

This protocol is adapted from established methods for determining the affinity of a compound for the GABAA receptor.[2][15]

Objective: To determine the binding affinity (Ki) of this compound for the GABAA receptor.

Materials:

-

Rat brain tissue

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

[³H]muscimol (radioligand)

-

GABA (for non-specific binding determination)

-

Test compound: this compound

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold homogenization buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in ice-cold deionized water and re-homogenize.

-

Centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Wash the pellet twice with binding buffer by resuspension and centrifugation.

-

Resuspend the final pellet in binding buffer and store at -70°C.

-

-

Binding Assay:

-

Thaw the prepared membranes and wash twice with binding buffer.

-

In a 96-well plate, add the membrane preparation (0.1-0.2 mg protein/well).

-

For total binding, add [³H]muscimol (e.g., 5 nM final concentration).

-

For non-specific binding, add [³H]muscimol and a high concentration of GABA (e.g., 10 mM).

-

For competition binding, add [³H]muscimol and varying concentrations of this compound.

-

Incubate at 4°C for 45 minutes.

-

Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound from the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for measuring AChE activity.[10][16]

Objective: To determine the IC₅₀ value of this compound for AChE.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Test compound: this compound

-

96-well microplate and plate reader

Procedure:

-

In a 96-well plate, add 20 µL of different concentrations of this compound.

-

Add 140 µL of 0.1 M phosphate buffer (pH 8.0).

-

Add 20 µL of AChE solution and incubate for 15 minutes at 25°C.

-

Add 10 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This is a fluorometric assay to measure DPP-4 inhibitory activity.[11][12]

Objective: To determine the IC₅₀ value of this compound for DPP-4.

Materials:

-

Recombinant human DPP-4

-

Gly-Pro-AMC (fluorogenic substrate)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Test compound: this compound

-

96-well black microplate and fluorescence plate reader

Procedure:

-

In a 96-well black microplate, mix 26 µL of the test compound (dissolved in DMSO) and 24 µL of DPP-4 solution.

-

Incubate at 37°C for 10 minutes.

-

Add 50 µL of the DPP-4 substrate, Gly-Pro-AMC.

-

Incubate at 37°C for 30 minutes.

-

Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.[1][6]

Objective: To determine the MIC of this compound against selected bacterial and fungal strains.

Materials:

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compound: this compound

-

96-well microplate

-

Spectrophotometer or visual inspection

Procedure:

-

Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well microplate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

The results from the aforementioned assays should be tabulated for clear comparison and interpretation.

Table 2: Hypothetical Biological Activity Profile of this compound

| Assay | Target | Result (IC₅₀ or MIC) |

| GABAA Receptor Binding | GABAA Receptor | Ki = [Value] nM |

| AChE Inhibition | Acetylcholinesterase | IC₅₀ = [Value] µM |

| DPP-4 Inhibition | Dipeptidyl Peptidase-4 | IC₅₀ = [Value] µM |

| Antimicrobial Susceptibility | S. aureus | MIC = [Value] µg/mL |

| Antimicrobial Susceptibility | E. coli | MIC = [Value] µg/mL |

| Antimicrobial Susceptibility | C. albicans | MIC = [Value] µg/mL |

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel therapeutic agents. Based on a thorough analysis of its structural components, it is plausible that this compound may exhibit neuromodulatory, enzyme inhibitory, and/or antimicrobial activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential biological effects. Further investigation, including in vivo studies and structure-activity relationship (SAR) optimization, will be crucial to fully elucidate the therapeutic potential of this and related compounds. The versatility of the piperidine core, coupled with the modulatory influence of the carbamoyl group, offers a rich landscape for future drug discovery endeavors.

References

- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 2. PDSP - GABA [kidbdev.med.unc.edu]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apec.org [apec.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide on 1-Carbamoylpiperidine-4-carboxylic Acid: Exploring a Potential Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-carbamoylpiperidine-4-carboxylic acid, a molecule of interest within the broader class of piperidine derivatives. Due to the limited direct experimental data on its specific mechanism of action in publicly accessible literature, this document synthesizes available information on its chemical properties, and draws logical inferences from structurally related compounds to propose a potential mechanism of action. This guide is intended to serve as a foundational resource to stimulate and guide future research into the pharmacological profile of this compound.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous saturated heterocycle that forms the core of numerous approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in defined three-dimensional orientations make it a privileged scaffold in medicinal chemistry. Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Consequently, derivatives of isonipecotic acid have been extensively explored for their potential to interact with GABA receptors and other neurological targets.[1] The N-substitution on the piperidine ring is a critical determinant of the pharmacological activity of these compounds, influencing receptor affinity, selectivity, and pharmacokinetic properties. This guide focuses on the N-carbamoyl derivative, this compound, and seeks to elucidate its potential mechanism of action.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its mechanism of action. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₃ | PubChem[2] |

| Molecular Weight | 172.18 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 467430-50-8 | PubChem[2] |

| Physical Description | Solid (predicted) | |

| XLogP3-AA | -0.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 3 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Synthesis and Structural Characterization

The synthesis and solid-state structure of this compound have been reported.[3] The compound was synthesized and its molecular structure was determined by single crystal X-ray diffraction, which confirmed a chair conformation for the piperidine ring.[3] The structure is stabilized by a network of intermolecular hydrogen bonds.[3]

Conceptual Synthetic Workflow

A general approach to the synthesis of N-substituted piperidine-4-carboxylic acids involves the N-alkylation or N-acylation of a piperidine-4-carboxylic acid ester, followed by ester hydrolysis.[1] A plausible synthetic route for this compound is outlined below.

Figure 1: Conceptual synthetic workflow for this compound.

Proposed Mechanism of Action: An Exploration of Possibilities

In the absence of direct experimental evidence, the mechanism of action of this compound can be hypothesized by examining the known biological activities of structurally related molecules.

GABA Receptor Modulation

Given that piperidine-4-carboxylic acid is a GABA analog, it is plausible that this compound could interact with GABA receptors (GABAA and GABAB). The N-carbamoyl group would significantly alter the electronic and steric properties of the nitrogen atom compared to GABA, likely modulating its affinity and efficacy at these receptors. It may act as an agonist, antagonist, or allosteric modulator.

Inhibition of Carbonic Anhydrases

Derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been identified as potent inhibitors of human carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[4] While this compound lacks the benzoyl and sulfonamide moieties, the presence of the carboxamide and carboxylic acid groups suggests a potential, albeit likely weaker, interaction with the zinc ion in the active site of carbonic anhydrases.

Monoamine Neurotransmitter Re-uptake Inhibition

Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives have been developed as monoamine neurotransmitter re-uptake inhibitors.[5] These compounds target the serotonin, norepinephrine, and dopamine transporters. The carbamoyl group in this compound could potentially interact with the binding sites of these transporters.

Interaction with Other Neurological Targets

The piperidine-4-carboxylic acid scaffold is present in compounds with a wide range of neurological activities, including analgesics.[6] For instance, 1-benzyl-4-anilinopiperidine-4-carboxylic acid is an important intermediate in the synthesis of a potent narcotic analgesic.[6] This suggests that this compound could potentially interact with opioid receptors or other targets involved in pain modulation.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H12N2O3 | CID 3875700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 6. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

A Comprehensive Spectroscopic Guide to 1-Carbamoylpiperidine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-carbamoylpiperidine-4-carboxylic acid (C₇H₁₂N₂O₃), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document integrates theoretical principles with practical experimental insights for the structural elucidation of the title compound. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. The guide includes detailed experimental protocols, data summary tables, and logical workflows to ensure scientific integrity and reproducibility. All data and mechanistic claims are substantiated with citations to authoritative sources.

Molecular Structure and Analysis Framework

The foundational step in any spectroscopic analysis is the unambiguous assignment of signals to specific atoms or functional groups within the molecule. To facilitate this, a standardized numbering scheme for this compound is established. The piperidine ring is known to adopt a chair conformation, which is a key consideration for NMR analysis.[1]

References

A Comprehensive Technical Guide to the Solubility Profile of 1-Carbamoylpiperidine-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 1-carbamoylpiperidine-4-carboxylic acid (C₇H₁₂N₂O₃). While specific experimental data for this compound is not extensively available in public literature, this document synthesizes fundamental chemical principles, data from structurally similar molecules, and detailed, field-proven methodologies to empower researchers in determining its complete solubility characteristics. The guide delves into the theoretical underpinnings of solubility for this molecule, offers detailed protocols for kinetic and thermodynamic solubility assays, and discusses the critical influence of physicochemical properties such as pKa and logP/D. This document is structured to serve as a practical and educational resource for scientists engaged in drug discovery and development, providing the necessary tools to thoroughly characterize this and similar compounds.

Introduction: The Significance of a Solubility Profile

Aqueous solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation, ultimately hindering the progression of a promising therapeutic candidate.[2] For this compound, a molecule possessing both a hydrogen-bond-donating and -accepting carbamoyl group and an ionizable carboxylic acid, a thorough understanding of its solubility is paramount for predicting its in vivo behavior and for designing robust experimental assays.

This guide will provide a detailed framework for establishing the solubility profile of this compound, focusing on the "how-to" of the experimental determination and the theoretical interpretation of the results.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential to predict its solubility behavior.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₇H₁₂N₂O₃ | PubChem[3] |

| Molecular Weight | 172.18 g/mol | PubChem[3] |

| CAS Number | 467430-50-8 | PubChem[3] |

| Chemical Structure |  | PubChem[3] |

The structure reveals key functional groups that govern solubility:

-

Carboxylic Acid: An acidic group that will be deprotonated (anionic) at physiological pH, significantly enhancing aqueous solubility.

-

Carbamoyl Group (Amide): A polar, non-ionizable group capable of acting as both a hydrogen bond donor and acceptor, contributing to water solubility.

-

Piperidine Ring: A saturated heterocyclic core that is conformationally flexible and contributes to the overall size and lipophilicity of the molecule.

Predicted Physicochemical Properties: pKa and logP

-

pKa: The carboxylic acid is the primary ionizable group. For the parent compound, piperidine-4-carboxylic acid, the pKa of the carboxylic acid is expected to be in the range of typical carboxylic acids (around 4-5). The electron-withdrawing nature of the adjacent carbamoyl group may slightly lower this pKa. The piperidine nitrogen is part of an amide and is not basic. A precise pKa value is crucial as it dictates the ionization state of the molecule at different pH values, which in turn dramatically affects solubility.

-

logP/logD: LogP is a measure of a compound's lipophilicity in its neutral form, while logD takes into account the pH-dependent distribution of ionized and neutral species.[4] Given the polar carbamoyl and carboxylic acid groups, this compound is expected to be a relatively hydrophilic molecule with a low logP value. At physiological pH (7.4), where the carboxylic acid will be predominantly ionized, the logD will be significantly lower (more negative) than the logP, indicating a strong preference for the aqueous phase.

The following diagram illustrates the relationship between these key physicochemical properties and their impact on the overall solubility profile.

Caption: Relationship between molecular structure, physicochemical properties, and solubility.

Experimental Determination of the Solubility Profile

A complete solubility profile requires distinguishing between kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (e.g., DMSO) into an aqueous buffer. It reflects the solubility under non-equilibrium conditions and is often used for high-throughput screening in early drug discovery.[5]

-

Thermodynamic Solubility: Represents the true equilibrium solubility, where an excess of the solid compound is equilibrated with the aqueous buffer over an extended period (typically 24-48 hours).[6] This value is critical for formulation and late-stage development.[3]

Protocol for Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method relies on detecting the precipitation of the compound by measuring light scattering (nephelometry) or absorbance.[5][7]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: In a 96-well microplate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

-

Addition of Aqueous Buffer: Rapidly add a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25°C or 37°C).[7]

-

Detection: Measure the turbidity (light scattering) in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Caption: Workflow for the Kinetic Solubility Assay.

Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the "gold standard".[6][8]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the undissolved solid.[6][8]

-

Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate/supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred analytical method due to its sensitivity and specificity.[2]

-

Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Caption: Workflow for the Thermodynamic Solubility Assay.

Factors Influencing the Solubility of this compound

Effect of pH

The solubility of this compound will be highly dependent on pH due to the ionizable carboxylic acid group.

-

At low pH (e.g., < pKa - 2): The carboxylic acid will be fully protonated and in its neutral form. The solubility in this state will be lower and primarily driven by the polar carbamoyl group.

-

At pH around the pKa: A mixture of the neutral and ionized forms will exist.

-

At high pH (e.g., > pKa + 2): The carboxylic acid will be deprotonated, forming the highly water-soluble carboxylate salt. The solubility is expected to be significantly higher in this pH range.

A pH-solubility profile, generated from the thermodynamic solubility assay at various pH values, is essential for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.

Effect of Solvent

The solubility of this compound is expected to be highest in polar protic solvents like water, methanol, and ethanol, which can effectively solvate both the carboxylate and carbamoyl groups through hydrogen bonding.[7][9] Solubility will likely be limited in non-polar solvents such as hydrocarbons.[8]

Effect of Temperature

For most solid compounds, solubility increases with temperature. This relationship should be experimentally verified, especially if temperature variations are expected during manufacturing or storage of a potential drug product.

Conclusion and Future Directions

This guide outlines the theoretical considerations and practical methodologies required to establish a comprehensive solubility profile for this compound. While specific experimental data is pending, the presence of a carbamoyl and an ionizable carboxylic acid group suggests a hydrophilic compound with pronounced pH-dependent solubility.

Researchers are strongly encouraged to perform the detailed kinetic and thermodynamic solubility assays described herein. The resulting data will be invaluable for guiding lead optimization, enabling appropriate formulation strategies, and ultimately increasing the probability of success for any drug development program involving this compound.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. evotec.com [evotec.com]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. acdlabs.com [acdlabs.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 1-Carbamoylpiperidine-4-carboxylic Acid: From Discovery to Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of 1-carbamoylpiperidine-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. The guide details its discovery, synthesis, and structural characterization, underpinned by spectroscopic and crystallographic data. A significant focus is placed on its prospective role as a therapeutic agent, particularly as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This document serves as a foundational resource for researchers engaged in the exploration and development of novel therapeutics targeting neurological and inflammatory disorders.

Introduction and Background

The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile template for molecular design. When incorporated into a urea derivative, the piperidine ring can confer specific conformational constraints that are crucial for biological activity. This compound, also known as N-carbamoyl-isonipecotic acid, emerges at the intersection of these two important chemical classes. Its structure suggests a potential for interaction with various biological targets, and recent research into related compounds has highlighted its likely role as a covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH).

FAAH is a serine hydrolase that plays a critical role in the degradation of fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1] This makes FAAH an attractive therapeutic target for a range of conditions. The piperidine/piperazine aryl ureas have emerged as a potent class of FAAH inhibitors that act via a covalent mechanism.[1]

This guide will delve into the specifics of this compound, from its initial synthesis and characterization to its potential as a lead compound in the development of novel FAAH inhibitors.

Discovery and Synthesis of this compound

The first detailed synthesis and characterization of this compound were reported by Delgado et al. in 2015.[2] The compound was synthesized and its molecular structure was unequivocally confirmed using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂O₃ | [3] |

| Molecular Weight | 172.18 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 467430-50-8, 851168-77-9 | [3] |

| Appearance | Solid | [2] |

Synthesis Methodology

The synthesis of this compound is a multi-step process that begins with the readily available starting material, isonipecotic acid (piperidine-4-carboxylic acid). The general synthetic strategy involves the protection of the carboxylic acid group, followed by carbamoylation of the piperidine nitrogen, and subsequent deprotection of the carboxylic acid.

Step 1: Esterification of Isonipecotic Acid

-

Rationale: The carboxylic acid group of isonipecotic acid is protected as an ester (e.g., methyl or ethyl ester) to prevent its interference with the subsequent carbamoylation reaction.

-

Procedure:

-

Suspend isonipecotic acid in an excess of dry methanol or ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride or a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the corresponding ester hydrochloride salt.

-

Step 2: Carbamoylation of the Piperidine Nitrogen

-

Rationale: The secondary amine of the piperidine ring is reacted with a source of the carbamoyl group. A common method involves the use of an isocyanate or a carbamoylating agent.

-

Procedure:

-

Dissolve the piperidine-4-carboxylate ester hydrochloride in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

Add a base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride and liberate the free amine.

-

To the stirred solution, add a solution of a suitable carbamoylating agent (e.g., trimethylsilyl isocyanate or by generating an isocyanate in situ).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent.

-

Step 3: Hydrolysis of the Ester

-

Rationale: The protecting ester group is removed to yield the final carboxylic acid.

-

Procedure:

-

Dissolve the 1-carbamoylpiperidine-4-carboxylate ester in a mixture of a suitable solvent (e.g., THF, methanol) and an aqueous base (e.g., LiOH, NaOH).

-

Stir the reaction at room temperature until the hydrolysis is complete.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~3-4.

-

The product, this compound, will precipitate out of the solution and can be collected by filtration.

-

The crude product can be purified by recrystallization.

-

Structural Characterization

Delgado and colleagues provided a thorough characterization of the synthesized compound.[2] FT-IR spectroscopy confirmed the presence of the characteristic functional groups, including the carboxylic acid and urea moieties. ¹H and ¹³C NMR spectroscopy were used to elucidate the connectivity of the atoms. The definitive proof of the structure came from single-crystal X-ray diffraction, which revealed that the piperidine ring adopts a chair conformation. The study also highlighted the presence of a network of intermolecular hydrogen bonds that stabilize the crystal structure.[2]

Caption: Synthetic workflow for this compound.

Applications in Drug Development: A Potential FAAH Inhibitor

The structural features of this compound, particularly the piperidine urea moiety, strongly suggest its potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). While specific biological activity data for this exact compound is not yet widely available in the public domain, a substantial body of literature on analogous piperidine and piperazine ureas provides a compelling rationale for its investigation as a therapeutic agent.

Mechanism of FAAH Inhibition by Piperidine Ureas

Piperidine and piperazine ureas are known to act as covalent inhibitors of FAAH.[1] The proposed mechanism involves the enzymatic hydrolysis of the urea's amide bond, leading to the formation of a stable carbamoyl-enzyme adduct with the catalytic serine residue (Ser241) in the FAAH active site.[1] This covalent modification inactivates the enzyme. Computational studies suggest that FAAH induces a conformational distortion of the urea's amide bond in the piperidine/piperazine-based inhibitors, which facilitates the nucleophilic attack by Ser241 and subsequent covalent bond formation.[1]

Caption: Proposed covalent inhibition mechanism of FAAH by a piperidine urea.

Therapeutic Potential

Given the well-established therapeutic potential of FAAH inhibitors, this compound represents a promising lead compound for the development of drugs to treat a variety of conditions, including:

-

Chronic Pain: By increasing endogenous anandamide levels, FAAH inhibitors can provide analgesia for neuropathic and inflammatory pain.

-

Anxiety and Depression: The endocannabinoid system is known to modulate mood and anxiety. FAAH inhibition has shown anxiolytic and antidepressant effects in preclinical models.

-

Inflammatory Disorders: Anandamide has anti-inflammatory properties, and FAAH inhibitors have demonstrated efficacy in models of inflammation.

-

Neurodegenerative Diseases: There is growing interest in the neuroprotective effects of modulating the endocannabinoid system, suggesting a potential role for FAAH inhibitors in conditions like Alzheimer's and Parkinson's diseases.

Future Directions and Conclusion

This compound is a structurally intriguing molecule with a clear synthetic pathway and well-defined physicochemical properties. While its direct biological activity is yet to be extensively documented, the strong evidence from related piperidine urea compounds positions it as a high-potential candidate for development as a Fatty Acid Amide Hydrolase inhibitor.

Future research should focus on a comprehensive pharmacological evaluation of this compound. Key studies would include:

-

In vitro FAAH inhibition assays to determine its potency (IC₅₀) and mechanism of inhibition.

-

Selectivity profiling against other serine hydrolases and relevant off-targets to assess its specificity.

-

In vivo studies in animal models of pain, anxiety, and inflammation to evaluate its therapeutic efficacy.

-

Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

References

- 1. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-carbamoyl-piperidine-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | C7H12N2O3 | CID 3875700 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Therapeutic Targets of 1-Carbamoylpiperidine-4-Carboxylic Acid

Abstract

This technical guide outlines a comprehensive, multi-pronged strategy for the identification and validation of potential therapeutic targets for the novel compound, 1-carbamoylpiperidine-4-carboxylic acid. Structurally, this molecule is a derivative of isonipecotic acid, which itself is a conformationally restricted analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This structural heritage strongly suggests that its primary targets likely reside within the GABAergic system. This document provides a logical framework for researchers and drug development professionals, detailing both computational and experimental workflows designed to elucidate the compound's mechanism of action. Methodologies covered include in silico modeling, biochemical binding and functional assays, and cell-based validation studies, with a focus on GABA transporters (GATs) and GABAA receptors as high-probability candidates.

Introduction

This compound is a synthetic compound featuring a piperidine-4-carboxylic acid (isonipecotic acid) core. The key modification is the carbamoyl group (–C(=O)NH₂) attached to the piperidine nitrogen. While public domain data on the specific biological activity of this exact molecule is sparse[1], its core structure provides a robust foundation for forming testable hypotheses.

The parent molecule, isonipecotic acid, is a known partial agonist at GABAA receptors[2][3]. Its isomer, nipecotic acid (piperidine-3-carboxylic acid), is a well-characterized competitive inhibitor of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft[4][5][6]. The marketed anticonvulsant drug, Tiagabine, is a derivative of nipecotic acid and a selective inhibitor of GAT-1[5][7]. These precedents establish the GABAergic system as the most logical starting point for investigation.

The addition of the 1-carbamoyl group alters the physicochemical properties of the isonipecotic acid scaffold, potentially modifying its binding affinity, selectivity, and functional activity at these established targets. It may also introduce novel interactions. This guide presents a systematic approach to deconstruct these possibilities.

Part 1: Hypothesis-Driven Target Identification: The GABAergic System

The primary hypothesis is that this compound modulates GABAergic neurotransmission. The two most probable target families are GABA transporters and GABA receptors.

Primary Target Candidate: GABA Transporters (GATs)

GABA transporters are membrane proteins that control the concentration and duration of GABA in the synaptic cleft.[8] Inhibiting GATs increases GABA availability, enhancing inhibitory signaling, a mechanism used to treat conditions like epilepsy[7][9]. Nipecotic acid and its derivatives are classic GAT inhibitors[5][10]. The structural similarity of our compound of interest makes GATs, particularly the primary neuronal isoform GAT-1, a high-priority target class.

Experimental Workflow: GAT-1 Inhibition Assays

The logical first step is to determine if the compound can inhibit GABA uptake via GAT-1.

References

- 1. This compound | C7H12N2O3 | CID 3875700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 3. Details of the Drug | DrugMAP [drugmap.idrblab.net]

- 4. [Nipecotic acid, a competitive inhibitor of the net uptake of 3H-GABA by rat brain synaptosomes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 9. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

in vitro studies of 1-carbamoylpiperidine-4-carboxylic acid

An In-Depth Technical Guide to the In Vitro Evaluation of 1-Carbamoylpiperidine-4-Carboxylic Acid

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties. This guide presents a comprehensive framework for the in vitro investigation of this compound, a molecule of potential pharmacological interest. Lacking specific preclinical data, this document establishes a logical, tiered experimental cascade designed to thoroughly characterize its biological activity profile. We will proceed from foundational cytotoxicity assessments to targeted functional screens based on structural analogy, and conclude with preliminary ADME/Tox profiling. Each stage is detailed with robust, field-proven protocols, the rationale for experimental choices, and clear data presentation formats, providing a complete roadmap for researchers in drug discovery and development.

Introduction: Rationale and Strategic Approach

This compound (PubChem CID: 3875700) is a small molecule featuring a piperidine ring, a carbamoyl group, and a carboxylic acid moiety. While direct biological studies on this specific compound are not extensively documented, its structural components suggest several plausible avenues for pharmacological activity. The piperidine ring is a common feature in neuroleptic, opioid, and antihistaminic drugs.[1][2] The carboxylic acid group can participate in hydrogen bonding and may interact with enzyme active sites, while the carbamoyl group can influence solubility and metabolic stability.

Given the absence of a known target, our investigative strategy is to cast a wide, yet logical, net. We will employ a multi-pronged approach to screen for potential anticancer, anti-inflammatory, and neuroprotective activities, areas where piperidine derivatives have shown promise.[1][2][3] This guide is structured as a progressive workflow, ensuring that foundational safety and viability data are established before committing resources to more complex mechanistic studies.

Figure 1: A tiered experimental workflow for the in vitro characterization of a novel compound.

Phase 1: Foundational Cytotoxicity Profiling

Expertise & Experience: Before investigating any specific therapeutic effect, it is imperative to determine the compound's intrinsic cytotoxicity across a range of cell types. This foundational data informs the appropriate concentration range for all subsequent functional assays, ensuring that observed effects are not simply artifacts of cell death. We will employ two distinct but complementary assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.[4][5]

MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that assesses a cell's metabolic activity, serving as a proxy for cell viability.[1][6][7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Step-by-Step Protocol:

-